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molecular formula C7H9ClN2O2 B1584783 4-Hydrazinobenzoic acid hydrochloride CAS No. 24589-77-3

4-Hydrazinobenzoic acid hydrochloride

Cat. No. B1584783
M. Wt: 188.61 g/mol
InChI Key: XHLQMKQBCHYRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306959B1

Procedure details

A suspension of polymer-supported morpholine (Example 12), 1-phenyl-1,3-butanedione (81.5 mg, 0.5 mmol) and 4-carboxyphenyl hydrazine hydrochloride (113 mg, 0.6 mmol) in MeOH (2 mL) was shaken for 2.5 hours. The methanol was blown off under a stream of N2. DCM (4 mL) and polymer-supported isocyanate (Example 4A, 350 mg) were added and the reaction mixture shaken for 16 hours. An additional portion of polymer-supported isocyanate (120 mg) was added. After 4 hours the resin was filtered and washed with DCM (2×1.5 mL). The combined organic phases, when concentrated to dryness, gave 4-(3-methyl-5-phenyl-pyrazol-1-yl)-benzoic acid (67 mg, 48%), mp 159-162° C. Predicted mass for (C17H14N2O2+H)+, 278.1055.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
81.5 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
350 mg
Type
reactant
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1CCOCC1.[C:7]1([C:13](=O)[CH2:14][C:15](=O)[CH3:16])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[C:20]([C:23]1[CH:28]=[CH:27][C:26]([NH:29][NH2:30])=[CH:25][CH:24]=1)([OH:22])=[O:21].N#N.[N-]=C=O>CO.C(Cl)Cl>[CH3:16][C:15]1[CH:14]=[C:13]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:29]([C:26]2[CH:25]=[CH:24][C:23]([C:20]([OH:22])=[O:21])=[CH:28][CH:27]=2)[N:30]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
81.5 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(C)=O)=O
Name
Quantity
113 mg
Type
reactant
Smiles
Cl.C(=O)(O)C1=CC=C(C=C1)NN
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
120 mg
Type
reactant
Smiles
[N-]=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
350 mg
Type
reactant
Smiles
[N-]=C=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was shaken for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture shaken for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
After 4 hours the resin was filtered
Duration
4 h
WASH
Type
WASH
Details
washed with DCM (2×1.5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases, when concentrated to dryness

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1=NN(C(=C1)C1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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